molecular formula C9H10F2 B038633 1,3-Difluoro-5-Isopropyl-Benzene CAS No. 117358-53-9

1,3-Difluoro-5-Isopropyl-Benzene

Cat. No.: B038633
CAS No.: 117358-53-9
M. Wt: 156.17 g/mol
InChI Key: DBJPSXMQULNSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isopropyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-difluorobenzene with an isopropylating agent. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In industrial settings, the production of 1,3-difluoro-5-(propan-2-yl)benzene often involves large-scale fluorination processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of compounds with different functional groups replacing fluorine.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of hydrocarbons or other reduced derivatives.

Scientific Research Applications

1,3-Difluoro-5-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and lead to desired effects in medicinal and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluorobenzene: Lacks the isopropyl group, making it less sterically hindered.

    1,4-Difluoro-2-(propan-2-yl)benzene: Has a different substitution pattern, affecting its chemical properties.

    1,3-Dichloro-5-(propan-2-yl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity.

Uniqueness

1,3-Difluoro-5-(propan-2-yl)benzene is unique due to the combination of fluorine atoms and the isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

117358-53-9

Molecular Formula

C9H10F2

Molecular Weight

156.17 g/mol

IUPAC Name

1,3-difluoro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3

InChI Key

DBJPSXMQULNSML-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1)F)F

Canonical SMILES

CC(C)C1=CC(=CC(=C1)F)F

Synonyms

Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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